molecular formula C14H9F6N3OS2 B3009276 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide CAS No. 217816-18-7

4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide

Cat. No.: B3009276
CAS No.: 217816-18-7
M. Wt: 413.36
InChI Key: SFZBMIMIUYOYEM-UHFFFAOYSA-N
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Description

4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a thienylcarbonyl group, and a thiosemicarbazide moiety, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then reacted with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The thiosemicarbazide moiety can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)hydrazine
  • 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)semicarbazide

Uniqueness

4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide is unique due to the presence of both trifluoromethyl and thiosemicarbazide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(thiophene-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3OS2/c15-13(16,17)7-4-8(14(18,19)20)6-9(5-7)21-12(25)23-22-11(24)10-2-1-3-26-10/h1-6H,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZBMIMIUYOYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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